
4-(Pyrimidin-2-yl)piperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Pyrimidin-2-yl)piperazine-1-carbothioamide” is a chemical compound with the molecular weight of 223.3 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-pyrimidinyl)-1-piperazinecarbothioamide . The InChI code is 1S/C9H13N5S/c10-8(15)13-4-6-14(7-5-13)9-11-2-1-3-12-9/h1-3H,4-7H2,(H2,10,15) .Wissenschaftliche Forschungsanwendungen
Monoamine Oxidase Inhibitors
4-(Pyrimidin-2-yl)piperazine-1-carbothioamide derivatives have been explored for their potential as selective monoamine oxidase (MAO)-A inhibitors. This class of compounds has shown promise in inhibiting MAO-A activity, which could have implications for the treatment of neurological disorders such as depression and anxiety (Kaya et al., 2017).
Antimicrobial Activity
These derivatives also exhibit notable antimicrobial properties. Specific compounds within this category have demonstrated high antimicrobial activity against various microorganism strains. This finding suggests potential applications in combating bacterial infections (Yurttaş et al., 2016).
Metabolism and Pharmacokinetics in Diabetes Treatment
In the context of diabetes treatment, particularly for Type 2 diabetes, this compound derivatives have been evaluated for their metabolism, excretion, and pharmacokinetics. These studies are crucial for understanding the drug's behavior in the body and optimizing its therapeutic efficacy (Sharma et al., 2012).
Inhibiting Bacterial Secondary Metabolism
Some derivatives act as potent inhibitors of bacterial phosphopantetheinyl transferase, impacting bacterial cell viability and secondary metabolism. This activity indicates potential use in treating bacterial infections, including those resistant to other antibiotics (Foley et al., 2014).
Anticancer Applications
Compounds in this class have shown promising antiproliferative activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Mallesha et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra , and as potential anti-tumor agents targeting Retinoid X receptor alpha (RXRα) .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra and have been found to inhibit 9-cis-RA-induced activity in a dose-dependent manner, selectively binding to RXRα-LBD with submicromolar affinity .
Biochemical Pathways
Similar compounds have been found to lead to rxrα-dependent apoptosis .
Result of Action
Similar compounds have been found to induce time-and dose-dependent cleavage of poly adp-ribose polymerase, and significantly stimulate caspase-3 activity .
Eigenschaften
IUPAC Name |
4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c10-8(15)13-4-6-14(7-5-13)9-11-2-1-3-12-9/h1-3H,4-7H2,(H2,10,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQQCLFERGTRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-furylmethyl)-2-[4-[(3-methoxyphenyl)thio]-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2781925.png)
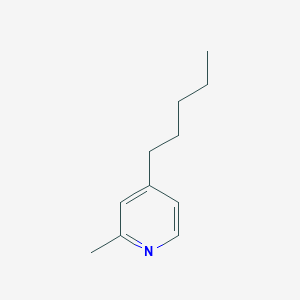
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2781930.png)

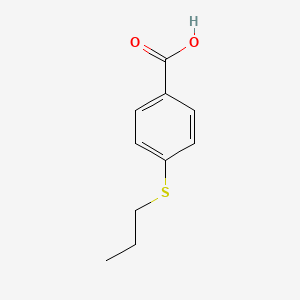
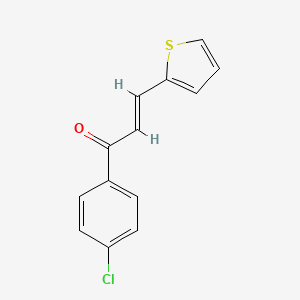
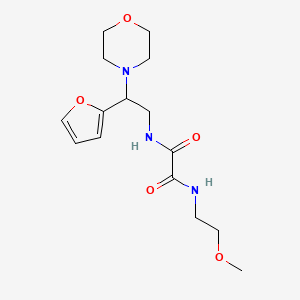
![3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2781937.png)
![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2781938.png)
![3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2781940.png)
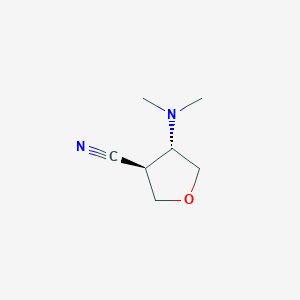
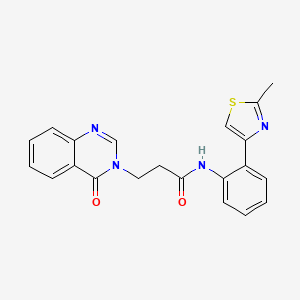
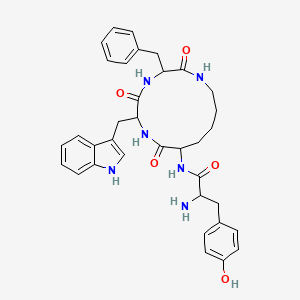
![5-[(3-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2781948.png)
